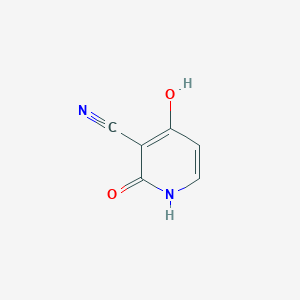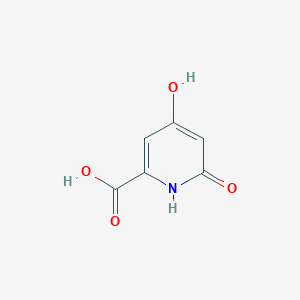
3-(2-Cyclohexylethoxy)azetidine
Übersicht
Beschreibung
“3-(2-Cyclohexylethoxy)azetidine” is a chemical compound . It is used in laboratory settings and is part of the azetidine family .
Synthesis Analysis
Azetidines can be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Wissenschaftliche Forschungsanwendungen
Azetidine Synthesis and Derivatives
Azetidines, including 3-(2-Cyclohexylethoxy)azetidine, are increasingly significant in medicinal chemistry due to their presence in natural products and pharmaceutical compounds. Research by Ji, Wojtas, and Lopchuk (2018) has demonstrated an improved synthesis method for protected 3-haloazetidines, which are versatile building blocks. This method involves a one-pot, gram-scale strain-release reaction, leading to the preparation of high-value azetidine-3-carboxylic acid derivatives, highlighting the compound's utility in generating diverse medicinal molecules (Ji, Wojtas, & Lopchuk, 2018).
Synthetic Chemistry and Catalytic Processes
Mehra, Lumb, Anand, and Kumar (2017) have reviewed the synthetic chemistry of azetidines, underscoring their underdeveloped status despite their importance. Azetidines serve as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry. They also play a role in catalytic processes like Henry, Suzuki, Sonogashira, and Michael additions, making them vital in creating various chemical compounds (Mehra, Lumb, Anand, & Kumar, 2017).
Azetidine Chemistry and Applications
Singh, D’hooghe, and Kimpe (2008) provide an extensive overview of the chemistry of azetidines, including their synthesis from acyclic precursors and their transformation into valuable compounds such as piperidines, pyrrolidines, and pyrroles. Their study also touches on the biomedical applications of azetidines, showcasing their use as enzyme inhibitors, anticancer agents, and more (Singh, D’hooghe, & Kimpe, 2008).
Antioxidant Activity and Medicinal Potential
Nagavolu, Velusamy, Chechugari, and Yalavarthi (2017) conducted research on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, exploring their in-vitro antioxidant potentials. This study highlights the medicinal potential of azetidine derivatives, especially their moderate to significant antioxidant effects compared to ascorbic acid, suggesting a promising avenue for developing novel therapeutic agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Innovative Synthesis Techniques
Ye, He, and Zhang (2011) described a flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, which could serve as versatile substrates for the synthesis of functionalized azetidines. This innovative approach offers a new pathway for creating structurally diverse and potentially biologically active azetidine derivatives (Ye, He, & Zhang, 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Azetidines are known to be used in the synthesis of functionalized azetidines .
Mode of Action
Azetidines, in general, are synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be used in the synthesis of polyamines , which play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.
Result of Action
The aza paternò–büchi reaction, which is used to synthesize azetidines, typically results in high regio- and stereoselectivity . This suggests that the compound could potentially be used to create complex structures with precise control over their spatial arrangement.
Action Environment
The aza paternò–büchi reaction used to synthesize azetidines is a photochemical process , suggesting that light conditions could potentially influence the reaction’s efficiency and the resulting compound’s stability.
Eigenschaften
IUPAC Name |
3-(2-cyclohexylethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJNIZTXBCLCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303466 | |
| Record name | 3-(2-Cyclohexylethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220038-65-2 | |
| Record name | 3-(2-Cyclohexylethoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Cyclohexylethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)

![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)

![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)



![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)




